5-Bromo-6-chloro-4(3H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound features bromine and chlorine substituents, which significantly influence its chemical reactivity and biological activity.
5-Bromo-6-chloro-4(3H)-pyrimidinone can be synthesized through various chemical reactions involving pyrimidine derivatives. It may also be found in certain natural products or synthesized for use in pharmaceutical applications.
This compound is classified as a halogenated pyrimidine derivative. Its structure allows it to participate in a variety of chemical reactions, making it useful in medicinal chemistry and drug development.
The synthesis of 5-Bromo-6-chloro-4(3H)-pyrimidinone can be achieved through several methods:
The synthesis typically requires specific conditions such as temperature control, solvent choice, and reaction time to ensure the desired product yield and purity. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be employed for product analysis.
The molecular formula of 5-Bromo-6-chloro-4(3H)-pyrimidinone is CHBrClNO. Its structure consists of a pyrimidine ring with the following substituents:
The compound has a molecular weight of approximately 197.43 g/mol. Its structural representation can be visualized using molecular modeling software or chemical drawing tools.
5-Bromo-6-chloro-4(3H)-pyrimidinone can undergo various chemical reactions, including:
These reactions often require catalysts or specific conditions (e.g., temperature, pH) to proceed effectively. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry are used to characterize the products.
The mechanism of action for compounds like 5-Bromo-6-chloro-4(3H)-pyrimidinone typically involves interactions with biological targets such as enzymes or receptors in living organisms. The halogen substituents may enhance binding affinity or alter pharmacokinetic properties.
Research has indicated that halogenated pyrimidines can exhibit antimicrobial, antiviral, or anticancer activities due to their ability to interfere with nucleic acid synthesis or protein function.
Relevant data on these properties can vary based on the purity and specific synthesis method used.
5-Bromo-6-chloro-4(3H)-pyrimidinone has several scientific applications:
The therapeutic exploitation of pyrimidinones spans over six decades, evolving from early metabolic analogs to targeted therapies. The 1950s–1970s witnessed the emergence of foundational pyrimidine antimetabolites like 5-fluorouracil, which revolutionized cancer chemotherapy by inhibiting thymidylate synthase [3]. A transformative breakthrough arrived in the 1980s with the development of zidovudine, the first FDA-approved pyrimidine-based antiretroviral for HIV treatment, which established the scaffold's capacity for nucleoside analog design [3].
The 2000s marked a paradigm shift toward targeted kinase inhibitors. Imatinib (2001), though primarily a pyridine derivative, incorporated pyrimidine pharmacophores that inspired next-generation kinase drugs. This culminated in the 2010s with third-generation EGFR inhibitors like osimertinib (AZD9291), where strategic pyrimidine substitutions overcame T790M resistance mutations in non-small cell lung cancer [3] [5]. The scaffold's dominance is evidenced by over 25 FDA-approved pyrimidinone drugs spanning therapeutic areas:
Table 1: Evolution of Key Pyrimidinone-Based Therapeutics
Era | Therapeutic Agent | Therapeutic Area | Mechanistic Innovation |
---|---|---|---|
1950s–1970s | 5-Fluorouracil | Oncology | Thymidylate synthase inhibition |
1987 | Zidovudine (AZT) | Antiviral | Reverse transcriptase inhibition |
2000s | Imatinib analogs | Oncology | BCR-ABL kinase inhibition |
2015 | Osimertinib (AZD9291) | Oncology (NSCLC) | EGFR T790M mutation selectivity |
2020s | Novel pyrimidine-antibiotics | Anti-infective | Mycobacterial InhA inhibition [3] |
Contemporary drug design leverages multicomponent reactions like the Biginelli reaction (discovered 1891) for efficient pyrimidinone library synthesis. This one-pot condensation of aryl aldehydes, urea/thiourea, and β-dicarbonyl compounds enables rapid generation of dihydropyrimidinone (DHPM) derivatives with complex pharmacophores [3].
Halogen atoms—particularly bromine and chlorine—serve as strategic molecular tools in pyrimidinone optimization. Their incorporation at positions 5 and 6 profoundly influences bioactivity through three primary mechanisms:
Table 2: Impact of Halogen Position on Pyrimidinone Bioactivity
Halogen Pattern | Biological Activity | Structure-Activity Relationship Insight |
---|---|---|
5-Br, 6-Cl | EGFR T790M inhibition (IC₅₀ = 8–22 nM) | Optimal steric complementarity with hydrophobic back pocket |
5-Cl | InhA inhibition (MIC = 0.48 µg/mL) | Enhanced membrane permeability vs. 5-H analogs |
5-F | Antiviral activity | Improved metabolic stability but reduced target affinity vs. Br/Cl |
5-I | Kinase inhibition | Superior halogen bonding but reduced synthetic yield |
6-Cl only | Moderate antimicrobial activity | Essential but insufficient for potent activity [3] [5] |
The orthogonal reactivity of bromine (oxidatively added in cross-coupling) and chlorine (displaced via SNAr) in 5-bromo-6-chloro derivatives creates a versatile chemical handle for sequential functionalization. This enables efficient synthesis of compound libraries for high-throughput screening [6] [9].
5-Bromo-6-chloro-4(3H)-pyrimidinone (CAS 89089-19-0; MW 209.43 g/mol) represents a structurally unique, halogen-rich building block with exceptional derivatization potential. Its molecular architecture features three distinct sites for chemoselective modification:
The compound's physicochemical properties (LogP = 1.18, PSA = 45.75 Ų) balance membrane permeability and aqueous solubility, making it an ideal fragment for lead optimization [4] [9]. Synthetic applications demonstrate its versatility:
Table 3: Synthetic Applications of 5-Bromo-6-chloro-4(3H)-pyrimidinone
Reaction Sequence | Key Intermediates | Biological Outcome |
---|---|---|
C5 Suzuki coupling → C6 SNAr → N3 alkylation | Aryl amide conjugates | EGFR/HER2 inhibitors (IC₅₀ < 0.1 µM) [3] |
N3 alkylation → C6 hydrazinolysis → Schiff base formation | Isatin-pyrimidine hybrids | InhA inhibitors (IC₅₀ = 0.6 µM) [3] |
C6 amination → C5 magnesiation → Electrophile trapping | Pentasubstituted pyridines | Kinase inhibitor cores [10] |
The commercial accessibility of this compound (≥98% purity, CAS 89089-19-0) facilitates rapid analog synthesis, while its halogen-rich nature enables late-stage diversification via transition metal catalysis [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: